

Unveiling the Spectroscopic Signature of Alfacalcidol Impurity C: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the spectral data for Alfacalcidol Impurity C, a critical reference standard in the pharmaceutical quality control of Alfacalcidol. By examining its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data, this document offers a foundational resource for the identification, characterization, and quantification of this impurity.

Chemical Identity

Alfacalcidol Impurity C is a known process-related impurity of Alfacalcidol, a synthetic analog of vitamin D. Its robust analytical characterization is paramount for ensuring the purity, safety, and efficacy of the final drug product.



Parameter	Value
Chemical Name	(6aR,7R,9aR)-11-((3S,5R)-3,5-dihydroxy-2-methylcyclohex-1-en-1-yl)-6a-methyl-7-((R)-6-methylheptan-2-yl)-2-phenyl-4a,5,6,6a,7,8,9,9a-octahydrocyclopenta[f][1][2][3]triazolo[1,2-a]cinnoline-1,3(2H,11H)-dione[2]
Molecular Formula	C35H49N3O4[1][4]
Molecular Weight	575.78 g/mol [3][5]
CAS Number	82266-85-1[4]

Spectral Data Analysis

The following sections detail the spectral data obtained from NMR, MS, and IR analyses of Alfacalcidol Impurity C. This data is crucial for the structural elucidation and confirmation of this impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Although specific chemical shift assignments for Alfacalcidol Impurity C are not publicly available in detail, the expected regions for key proton (¹H) and carbon-¹³ (¹³C) signals can be inferred from the known structure and general principles of NMR spectroscopy for steroidal and related compounds.

¹H NMR Expected Chemical Shift Ranges:



Proton Type	Expected Chemical Shift (ppm)
Aromatic Protons (phenyl group)	7.0 - 8.0
Olefinic Protons	5.0 - 6.5
Protons adjacent to Oxygen (CH-O)	3.5 - 4.5
Aliphatic Protons (steroidal backbone and side chain)	0.5 - 2.5
Methyl Protons	0.5 - 1.5

¹³C NMR Expected Chemical Shift Ranges:

Carbon Type	Expected Chemical Shift (ppm)
Carbonyl Carbons (C=O)	170 - 220[6]
Aromatic/Olefinic Carbons (C=C)	100 - 150
Carbons adjacent to Oxygen (C-O)	50 - 90
Aliphatic Carbons (steroidal backbone and side chain)	10 - 60

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity. For Alfacalcidol Impurity C, the molecular ion peak and key fragmentation patterns are critical for its identification. A related derivatized alfacalcidol compound shows a key cleavage of the C6-C7 bond, which is a common fragmentation pathway for vitamin D analogs[7].

Expected Mass Spectrometry Data:



Parameter	Expected Value (m/z)	Description
[M+H]+	~576.37	Molecular ion peak (protonated)
[M+Na] ⁺	~598.35	Sodium adduct
Key Fragments	Varies	Resulting from cleavage of the steroidal rings and side chain.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Expected IR Absorption Bands:

Functional Group	Expected Wavenumber (cm ⁻¹)	Description
O-H (Alcohols)	3200 - 3600 (broad)	Stretching vibration
C-H (Alkanes/Alkenes)	2850 - 3100	Stretching vibration
C=O (Amide/Imide)	1640 - 1750 (strong)	Stretching vibration[8]
C=C (Alkene/Aromatic)	1475 - 1680	Stretching vibration[8]
C-N	1000 - 1350	Stretching vibration
C-O	1000 - 1300	Stretching vibration

Experimental Protocols

While specific experimental parameters for the analysis of Alfacalcidol Impurity C are proprietary to the manufacturers of reference standards, the following sections outline general methodologies that are applicable.

NMR Spectroscopy Protocol



- Sample Preparation: A few milligrams of the Alfacalcidol Impurity C reference standard are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
- Data Acquisition: Standard ¹H and ¹³C NMR spectra are acquired. For more detailed structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

Mass Spectrometry Protocol

- Sample Introduction: The sample is introduced into the mass spectrometer via a suitable ionization source, often coupled with a chromatographic system like HPLC (LC-MS).
- Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used for molecules of this type.
- Analysis: High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecular ion and its fragments. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways in detail.

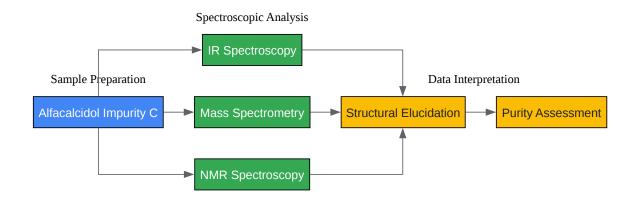
Infrared (IR) Spectroscopy Protocol

- Sample Preparation: A small amount of the solid sample is typically analyzed using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: The spectrum is recorded over the mid-IR range (typically 4000 400 cm⁻¹).

Visualizations

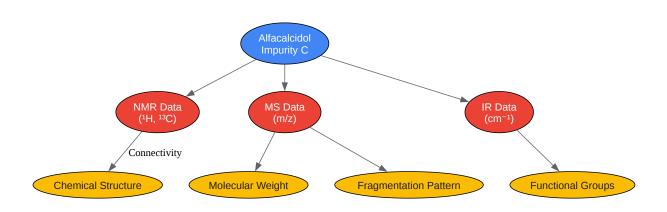
The following diagrams illustrate the general workflow for the spectral analysis of a pharmaceutical impurity like Alfacalcidol Impurity C.





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General workflow for spectral analysis.



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Relationship between spectral data and structural information.



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